Specific NET‑Mediated Uptake in Human Neuroblastoma Cells (SK‑N‑SH): HIBG Retains 80% of MIBG Activity
In a direct paired‑label in vitro comparison using SK‑N‑SH human neuroblastoma cells, the specific NET‑mediated uptake of [131I]HIBG was 80 ± 4% relative to that of [125I]MIBG (taken as 100%) [1]. This demonstrates that HIBG retains the majority of MIBG’s NET‑targeting capability despite the para‑hydroxyl modification, whereas the related analog 4‑amino‑3‑iodobenzylguanidine (pAIBG) achieved only 66 ± 4% under identical conditions [1].
| Evidence Dimension | NET‑mediated specific uptake (% relative to MIBG) |
|---|---|
| Target Compound Data | 80 ± 4% (HIBG) |
| Comparator Or Baseline | MIBG = 100% (by definition); pAIBG = 66 ± 4% |
| Quantified Difference | HIBG uptake is 20% lower than MIBG, but 21% higher than pAIBG. |
| Conditions | SK‑N‑SH human neuroblastoma cells; paired‑label format ([125I]MIBG vs [131I]analog); 37°C. |
Why This Matters
A procurement decision for a NET‑targeting radiopharmaceutical precursor or reference standard hinges on NET affinity retention; HIBG’s 80% retention is substantially closer to MIBG than pAIBG, making it a more representative analog for competitive uptake assays.
- [1] Vaidyanathan, G., Shankar, S., Affleck, D.J., Welsh, P.C., Slade, S.K. and Zalutsky, M.R. (2001), Biological evaluation of ring- and side-chain-substituted m-iodobenzylguanidine analogues. Bioconjugate Chem., 12(5): 798-806. View Source
